REACTION_CXSMILES
|
[Si]([O:8][CH2:9][CH:10]1[O:14][C:13]2=[N:15][C:16]([N+:18]([O-:20])=[O:19])=[CH:17][N:12]2[CH2:11]1)(C(C)(C)C)(C)C.Cl.N>CCO.CO>[N+:18]([C:16]1[N:15]=[C:13]2[N:12]([CH:17]=1)[CH2:11][CH:10]([CH2:9][OH:8])[O:14]2)([O-:20])=[O:19]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
stored at 4° C. for 2.5 d
|
Duration
|
2.5 d
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with 0-2% MeOH/CH2Cl2 firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 2-5% MeOH/CH2Cl2
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N=C2OC(CN2C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 299 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |